molecular formula C11H17NO B117736 2-(4-Ethoxyphenyl)propan-2-amine CAS No. 153002-40-5

2-(4-Ethoxyphenyl)propan-2-amine

Cat. No.: B117736
CAS No.: 153002-40-5
M. Wt: 179.26 g/mol
InChI Key: MZTZDLBTPXQHQJ-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)propan-2-amine is an organic compound with the molecular formula C11H17NO It is a derivative of phenethylamine, characterized by the presence of an ethoxy group attached to the benzene ring and an amine group attached to the propane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)propan-2-amine typically involves the alkylation of 4-ethoxybenzaldehyde with nitroethane, followed by reduction of the resulting nitrostyrene intermediate. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and a reducing agent like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or oximes.

    Reduction: The nitro group in the intermediate nitrostyrene can be reduced to an amine.

    Substitution: The ethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or oximes.

    Reduction: Conversion of nitrostyrene to the amine.

    Substitution: Formation of substituted phenethylamines.

Scientific Research Applications

2-(4-Ethoxyphenyl)propan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a model compound for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)propan-2-amine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing physiological processes. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

2-(4-Ethoxyphenyl)propan-2-amine can be compared with other phenethylamine derivatives, such as:

    2-(4-Methoxyphenyl)propan-2-amine: Similar structure but with a methoxy group instead of an ethoxy group.

    2-(4-Chlorophenyl)propan-2-amine: Contains a chlorine atom instead of an ethoxy group.

    2-(4-Methylphenyl)propan-2-amine: Features a methyl group instead of an ethoxy group.

Properties

IUPAC Name

2-(4-ethoxyphenyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-4-13-10-7-5-9(6-8-10)11(2,3)12/h5-8H,4,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTZDLBTPXQHQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70629747
Record name 2-(4-Ethoxyphenyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153002-40-5
Record name 4-Ethoxy-α,α-dimethylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153002-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Ethoxyphenyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following a procedure similar to that described in Preparation 10a, but using methyl 4-ethoxybenzoate as a starting material, in a relative amount similar to that used in that Preparation, the title compound was obtained in a yield of 60%.
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